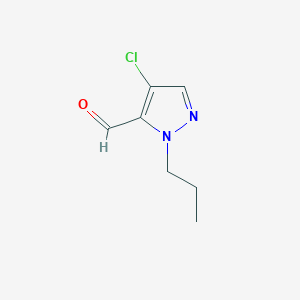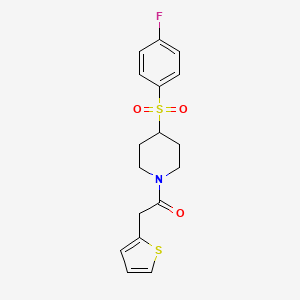
1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone, also known as FPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPE is a synthetic compound that belongs to the class of piperidine derivatives and has a molecular weight of 405.47 g/mol.
Scientific Research Applications
Enantioselective Cycloaddition Reactions
1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone and its derivatives have been utilized in enantioselective cycloaddition reactions. These reactions are pivotal in synthesizing sulfamidate-fused piperidinones and dihydropyridinones with high diastereo- and enantioselectivity, showcasing their importance in producing complex, biologically active molecules (Liu et al., 2013).
Anticancer Activity
Another significant application is in the design and synthesis of novel hydrazide, dihydropyridine, and chromene derivatives carrying biologically active sulfone moieties. These compounds, starting from 1-[4-(piperidin-1-ylsulfonyl)phenyl]-ethanone, have shown potential anticancer activity, especially against breast cancer cell lines (Bashandy et al., 2011).
Chemical Synthesis and Protective Groups
The compound's derivatives have also been synthesized and evaluated for their role as protective groups in carbohydrate chemistry. For example, the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group has been designed, synthesized, and evaluated for the protection of hydroxyl groups in complex carbohydrate molecules. This research demonstrates the compound's utility in synthesizing molecules with significant potential in various biological applications (Spjut et al., 2010).
Antibacterial Activity
Derivatives of this compound have been synthesized to evaluate their antibacterial activity. These studies reveal the compound's potential as a backbone for developing new antimicrobial agents, highlighting its importance in the ongoing search for new treatments against resistant bacterial strains (Vinaya et al., 2008).
properties
IUPAC Name |
1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3S2/c18-13-3-5-15(6-4-13)24(21,22)16-7-9-19(10-8-16)17(20)12-14-2-1-11-23-14/h1-6,11,16H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTZBBMMCIRUEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

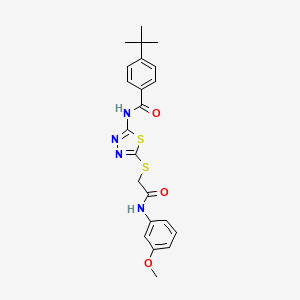
![1-[(3-Chlorophenyl)methyl]-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2540922.png)
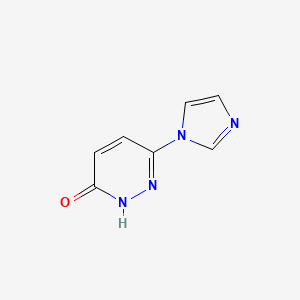
![3-(2,4-difluorophenyl)-1-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2540925.png)
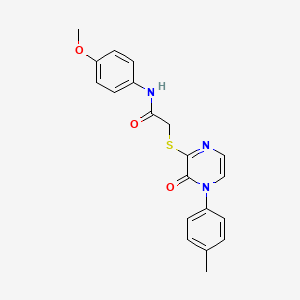
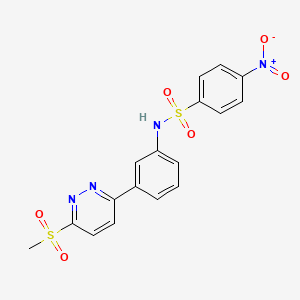
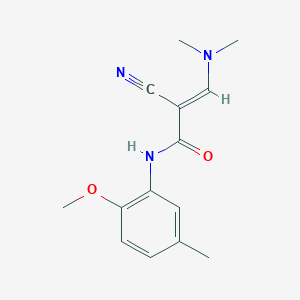

![N-[(4-butyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2540933.png)
![2-Ethyl-3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2540934.png)
![2-ethyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2540936.png)
![3-[[(3-Fluorophenyl)sulfonylamino]methyl]benzoic acid](/img/structure/B2540937.png)

